molecular formula C17H12N4O2 B7844027 3-(1-phenyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid

3-(1-phenyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid

Cat. No.: B7844027
M. Wt: 304.30 g/mol
InChI Key: UEUSKCRWTWAZAL-UHFFFAOYSA-N
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Description

3-(1-phenyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid is a heterocyclic compound that features both pyrazole and indazole moieties. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid typically involves the condensation of 1-phenylhydrazine with 1,1,3,3-tetramethoxypropane to form 1-phenyl-1H-pyrazole . This intermediate is then subjected to further reactions to introduce the indazole and carboxylic acid functionalities. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(1-phenyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-phenyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and indazole derivatives, such as:

  • 1-phenyl-1H-pyrazole-4-carboxylic acid
  • 1H-indazole-3-carboxylic acid
  • 3-(1-phenyl-1H-pyrazol-4-yl)-1H-indazole

Uniqueness

What sets 3-(1-phenyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid apart is its combination of both pyrazole and indazole moieties, which provides a unique framework for chemical modifications and biological interactions.

Properties

IUPAC Name

3-(1-phenylpyrazol-4-yl)-1H-indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c22-17(23)14-8-4-7-13-15(19-20-16(13)14)11-9-18-21(10-11)12-5-2-1-3-6-12/h1-10H,(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUSKCRWTWAZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=C3C=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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